molecular formula C16H14O4 B1667316 Bis(3-methylbenzoyl) peroxide CAS No. 1712-87-4

Bis(3-methylbenzoyl) peroxide

Cat. No. B1667316
CAS RN: 1712-87-4
M. Wt: 270.28 g/mol
InChI Key: NLBJAOHLJABDAU-UHFFFAOYSA-N
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Description

Bis(3-methylbenzoyl) peroxide is a chemical compound with the molecular formula C16H14O4 . It is achiral and has a molecular weight of 270.28 .


Synthesis Analysis

The synthesis of acyclic geminal bis-peroxides, including bis-hydroperoxides, bis(1-hydroperoxyalkyl) peroxides, and 1-hydroperoxyalkyl 1-hydroxyalkyl peroxides, has been covered in the literature since 2000 . The synthesis involves reactions of carbonyl compounds, ketals, and enol ethers with hydrogen peroxide and hydroperoxides .


Molecular Structure Analysis

The molecular structure of Bis(3-methylbenzoyl) peroxide is analyzed using various spectroscopic tools such as IR, Raman, nuclear magnetic resonance, and UV-visible . The structure is also analyzed using Natural Bond Orbital (NBO) analysis .


Chemical Reactions Analysis

The chemical reactions involving Bis(3-methylbenzoyl) peroxide are primarily associated with the formation of peroxides . These reactions have led to the development of effective and scalable procedures for the synthesis of acyclic geminal bis-peroxides .

Scientific Research Applications

One significant area of application for peroxide-based compounds is in the development of polymers that exhibit special properties. For instance, researchers are exploring polymers that can be broken down into their constituent parts in the presence or absence of specific catalysts, making them highly stable under certain conditions. This has implications for materials science, especially in the creation of responsive or 'smart' materials that can change properties in response to environmental factors​​.

Peroxides are also known to react with certain metals like copper to produce radicals that have strong antibacterial properties. This kind of reaction is crucial in the field of medicinal chemistry, where it can be used to design new drugs or treatment methods​​.

Another interesting application of peroxide compounds is in the field of fluorescence and stress-responsive materials. Scientists have designed polymers infused with stress-sensitive molecular units that respond to external forces by activating their fluorescence. This has potential applications in sensing technologies, where materials need to indicate changes in their environment through visual signals​​.

Safety And Hazards

Benzoyl peroxide, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-methylbenzoyl) 3-methylbenzenecarboperoxoate
Source PubChem
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InChI

InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)15(17)19-20-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

NLBJAOHLJABDAU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14O4
Record name DI-(2-METHYLBENZOYL)PEROXIDE
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DSSTOX Substance ID

DTXSID001315993
Record name m-Toluoyl peroxide
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Molecular Weight

270.28 g/mol
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Physical Description

This solid peroxide is particularly sensitive to temperature rises. Decomposes violently above a certain control temperature.
Record name DI-(2-METHYLBENZOYL)PEROXIDE
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Product Name

Bis(3-methylbenzoyl) peroxide

CAS RN

1712-87-4
Record name DI-(2-METHYLBENZOYL)PEROXIDE
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Record name m-Toluoyl peroxide
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Record name Bis(3-methylbenzoyl) peroxide
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Record name Peroxide, bis(3-methylbenzoyl)
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Record name BIS(3-METHYLBENZOYL) PEROXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Brennan - KB thesis scanning project 2015, 1976 - era.ed.ac.uk
Investigations into the role of alkenes as promoters of benzyne formation from N-nitro soacetanilide, using furan as a benzyne trap showed that the ability of the alkene to trap and …
Number of citations: 3 era.ed.ac.uk
M Bonifacic, KD Asmus - Carbon-Centered Radicals II, 1984 - Springer
This document is part of Subvolume B ‘Carbon-Centered Radicals II’ of Volume 13 ‘Radical Reaction Rates in Liquids’ of Landolt-Börnstein - Group II Molecules and Radicals. …
Number of citations: 0 link.springer.com
RA Johnson - Tetrahedron Lett, 1976
Number of citations: 2

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